Protolichesterinic acid

Lipoxygenase Inhibition Anti-inflammatory Enzymology

Researchers face irreproducible bioactivity from crude lichen extracts or impure analogs. Protolichesterinic acid is a validated γ-lactone paraconic acid with ≥98% purity. - Dual 5/12-LOX inhibitor with LOX-independent mitochondrial dysfunction & FAS inhibition. - Tool for chemosensitization (HeLa + doxorubicin synergy) & volume-regulated anion channel (LRRC8A) studies. - Available in defined research quantities with batch-specific COA.

Molecular Formula C19H32O4
Molecular Weight 324.5 g/mol
CAS No. 1448-96-0
Cat. No. B073069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtolichesterinic acid
CAS1448-96-0
Synonymsprotolichesterinic acid
protolichesterinic acid, (2R-trans)-isomer; K salt
protolichesterinic acid, (2S-trans)-isome
Molecular FormulaC19H32O4
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
InChIInChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m1/s1
InChIKeyWZYZDHVPSZCEEP-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protolichesterinic Acid: Overview & Key Activities


Protolichesterinic acid is a naturally occurring γ-lactone paraconic acid predominantly isolated from the lichen Cetraria islandica [1]. Chemically, it is characterized by a C19 aliphatic chain and an α-methylene-γ-lactone moiety [1]. It is established as a potent dual inhibitor of 5- and 12-lipoxygenase (LOX), enzymes pivotal in arachidonic acid metabolism . Beyond its anti-inflammatory potential, it has demonstrated direct anti-proliferative and pro-apoptotic effects across a panel of human cancer cell lines [2]. Unlike many other lichen metabolites, recent evidence indicates its anti-cancer mechanisms are largely decoupled from its LOX inhibitory activity, pointing to distinct intracellular targets [3].

Pathway Study
5-/12-LOX pathway inhibition study context
Cell-Model Endpoint
Anti-proliferative endpoint review in cancer cell panels
Target Engagement
LOX-independent intracellular target assay context

Protolichesterinic Acid: Why Substitution Fails


Generic substitution with Cetraria islandica extracts or structurally similar paraconic acids like lichesterinic acid is not scientifically valid. The concentration and purity of protolichesterinic acid in crude extracts vary significantly based on lichen source and extraction protocol, leading to irreproducible activity . Furthermore, while structurally similar, protolichesterinic acid demonstrates quantifiably superior potency in anti-proliferative assays compared to its closest analog, lobaric acid [1]. Most critically, protolichesterinic acid has a unique, LOX-independent mechanism of action involving direct modulation of mitochondrial function and fatty acid synthase (FAS) inhibition that is not shared by other paraconic acids [2]. Therefore, substituting with an undefined mixture or an analog will not recapitulate the specific cellular pharmacology of the purified compound.

Extract variability limits reproducibility
Crude Cetraria islandica extracts vary in protolichesterinic acid content, altering assay outcomes.
Structural analog may not replicate LOX-independent mechanism
Lichesterinic acid and other paraconic acids lack reported mitochondrial/FAS targeting.
Comparator lobaric acid differs in anti-proliferative response context
Lower reported potency and LOX-dependent mechanism suggest response profile may shift.

Protolichesterinic Acid: Comparator Differentiation


5-LOX Inhibition: Superior Potency vs Lobaric Acid

Protolichesterinic acid is a more potent inhibitor of arachidonate 5-lipoxygenase (5-LOX) compared to lobaric acid, a structurally distinct lichen metabolite also used as a 5-LOX inhibitor . The inhibitory effect is quantifiably stronger, as reflected in cell-based assays measuring downstream effects [1].

5-LOX Inhibition
Head-to-head
Protolichesterinic acid
ED50 8.4 μg/mL
Lobaric Acid
ED50 24.5 μg/mL
Supports potency endpoint context
Mitogen-stimulated lymphocyte assay; ~2.9-fold difference reported.
Lipoxygenase Inhibition Anti-inflammatory Enzymology

LOX-Independent Anti-Proliferative Mechanism

While both protolichesterinic acid and lobaric acid are 5-LOX inhibitors, the anti-proliferative effects of protolichesterinic acid have been definitively shown to be independent of its LOX inhibitory activity, unlike lobaric acid for which a direct link was initially proposed [1][2]. This was demonstrated by the fact that protolichesterinic acid's anti-proliferative effects occurred at concentrations that did not affect LOX metabolite levels [2].

Mechanism Divergence
Head-to-head
Anti-proliferative effect not mediated by LOX inhibition
LOX-independent pathway-response context
LOX metabolite levels unaffected in AsPC-1, RPMI 8226, U266 cells.
Cancer Biology Mechanism of Action Metabolomics

Prostate Cancer Cytotoxicity vs Depside Metabolites

In a direct comparative study against five lichen secondary metabolites, protolichesterinic acid and vicanicin were the only two compounds to exhibit a clear dose-response relationship and induce significant apoptosis in human prostate cancer cells at low micromolar concentrations, unlike the depside metabolites atranorin, diffrattaic acid, and divaricatic acid which were far less active [1].

Prostate Cancer Cytotoxicity
Head-to-head
6.25–50 μM
induction of apoptosis in DU-145 and LNCaP cells
Cell-model endpoint response context
DU-145 and LNCaP cells; MTT and caspase-3 activation.
Prostate Cancer Cytotoxicity Natural Products

Doxorubicin Synergy: Unique Chemosensitization

Protolichesterinic acid demonstrates a unique ability to synergistically enhance the cytotoxicity of the standard chemotherapeutic doxorubicin in a cell line-specific manner, a property not reported for its close analog lichesterinic acid or other paraconic acids [1]. This synergy is attributed to its dual action on fatty acid synthase (hFAS) and induction of apoptosis [2].

Doxorubicin Synergy
Class-level
Synergistic increase in cytotoxicity in HeLa cells
Combination-response context
Not observed in SH-SY5Y or K562; Chou-Talalay analysis.
Chemosensitization Combination Therapy Drug Synergy

LRRC8A & Hsp70 Downregulation

Protolichesterinic acid has been shown to specifically downregulate the expression of two distinct proteins—LRRC8A, an essential component of volume-sensitive organic anion channels (VSOAC), and Hsp70, a stress protein involved in cancer cell survival—effects that have not been documented for comparator lichen metabolites like usnic acid or lobaric acid [1][2].

LRRC8A & Hsp70 Downregulation
Class-level
Reduces LRRC8A expression; inhibits Hsp70 in prostate cancer cells
Target modulation context
Not reported for usnic acid or lobaric acid.
Molecular Pharmacology Target Identification Volume Regulation

Protolichesterinic Acid: Validated Applications


Mitochondrial Metabolism & OxPhos in Cancer

Use as a chemical probe to study metabolic vulnerabilities in cancer. Evidence shows protolichesterinic acid directly impairs mitochondrial structure and function, reducing oxidative phosphorylation and forcing a compensatory increase in glycolysis in sensitive cell lines like T-47D breast cancer and AsPC-1 pancreatic cancer cells . This effect is distinct from its LOX inhibition, making it a valuable tool for metabolic research [1].

Doxorubicin Sensitivity in Cervical Cancer

Ideal for in vitro chemosensitization studies. Protolichesterinic acid has been shown to synergistically increase the cytotoxicity of doxorubicin specifically in HeLa cervical cancer cells, an effect not seen in other tested cancer types . This cell line-specific synergy, mediated through caspase activation and hFAS inhibition, provides a defined system for investigating combination therapy strategies [1].

LOX-Independent Mechanisms in Hematological Cancers

Suitable for studying non-LOX-mediated cell death pathways in multiple myeloma. In RPMI 8226 and U266 multiple myeloma cells, protolichesterinic acid induces apoptosis without affecting LOX metabolite levels, confirming a LOX-independent mechanism . This decoupling allows researchers to use the compound as a specific probe for alternative death pathways in these cells, distinct from LOX-targeting agents like lobaric acid [1].

Cellular Volume Regulation & LRRC8A Signaling

A unique tool for investigating volume-sensitive organic anion channels (VSOAC). Protolichesterinic acid has been demonstrated to reduce the expression of the LRRC8A protein, a key subunit of VSOAC, and consequently impair volume-sensitive osmolyte release in lung epithelial cancer cells . This provides a novel chemical starting point for studying cell volume regulation and its role in cancer pathophysiology, a property not shared by other lichen acids [1].

Application
Selection Property
Validation Focus
Cancer metabolic vulnerability studies
LOX-independent mitochondrial disruption context
OxPhos and glycolysis shift endpoints
Cervical cancer cell-line chemosensitization studies
Caspase/hFAS-mediated synergy profile
Cell-line-specific combination response
Multiple myeloma LOX-independent cell death studies
Apoptosis induction without LOX mediation
Non-LOX death pathway endpoint review
Cell volume regulation research
LRRC8A/VSOAC modulation context
Volume-sensitive osmolyte release endpoint

Technical Documentation Hub

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36 linked technical documents
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